2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps. One common synthetic route starts with the preparation of the key intermediate pyrazolopyrimidine. This intermediate is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied as a novel inhibitor of cyclin-dependent kinase 2 (CDK2), which is an appealing target for cancer treatment . The compound’s ability to inhibit CDK2 selectively makes it a promising candidate for the development of anticancer drugs . Additionally, it has been explored as a functionalized ligand for adenosine receptors, which are involved in various physiological processes . The compound’s versatility in targeting different molecular pathways highlights its potential in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, the compound binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s binding to adenosine receptors involves hydrogen bonding and hydrophobic interactions, which modulate receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share structural similarities but may differ in their biological activities and target specificities. For example, some derivatives may exhibit higher selectivity for CDK2, while others may target different kinases or receptors . The unique combination of the 4-methoxyphenoxy and methyl groups in the compound of interest contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C15H14N6O2 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H14N6O2/c1-20-14-12(7-17-20)15-18-13(19-21(15)9-16-14)8-23-11-5-3-10(22-2)4-6-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
QNFRKAHSZSOXHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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